molecular formula C23H18F6N4O2 B10944508 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10944508
M. Wt: 496.4 g/mol
InChI Key: UCIZKSFSFVJEIL-UHFFFAOYSA-N
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Description

1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, trifluoromethyl, pyrimidinyl, and pyrazol-5-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl and pyrazol-5-ol intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include trifluoromethylating agents, methoxyphenyl derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

For large-scale production, the synthesis is optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its combination of methoxyphenyl, trifluoromethyl, pyrimidinyl, and pyrazol-5-ol groups. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H18F6N4O2

Molecular Weight

496.4 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(4-methylphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C23H18F6N4O2/c1-13-6-8-14(9-7-13)18-12-21(34,23(27,28)29)33(32-18)20-30-17(11-19(31-20)22(24,25)26)15-4-3-5-16(10-15)35-2/h3-11,34H,12H2,1-2H3

InChI Key

UCIZKSFSFVJEIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)(C(F)(F)F)O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC

Origin of Product

United States

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